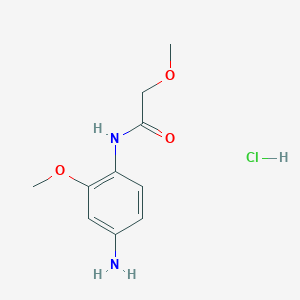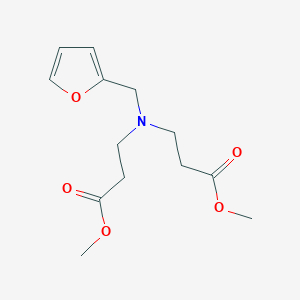
2-(2-Fluorophenyl)butanedioic acid
Übersicht
Beschreibung
2-(2-Fluorophenyl)butanedioic acid, also known as FUMA, is a dicarboxylic acid that contains a phenyl ring and a fluorine atom attached to its carbon chain. It is considered a derivative of fumaric acid. The IUPAC name for this compound is 2-(2-fluorophenyl)succinic acid .
Molecular Structure Analysis
The molecular weight of 2-(2-Fluorophenyl)butanedioic acid is 212.18 . The InChI code for this compound is 1S/C10H9FO4/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7H,5H2,(H,12,13)(H,14,15) .Physical And Chemical Properties Analysis
2-(2-Fluorophenyl)butanedioic acid is a powder at room temperature . The storage temperature for this compound is room temperature .Wissenschaftliche Forschungsanwendungen
Downstream Processing of Biologically Produced Diols
Biologically produced diols, like 1,3-propanediol and 2,3-butanediol, have wide applications, indicating that compounds like 2-(2-Fluorophenyl)butanedioic acid could also find utility in similar domains. The separation and purification processes for these diols are crucial for their application in the production of polymers and solvents, suggesting potential industrial applications for similar compounds (Zhi-Long Xiu & A. Zeng, 2008).
Non-carcinogenicity of Related Diols
Research on 1,4-Butanediol suggests its non-carcinogenic nature, which could imply that structurally related compounds, such as 2-(2-Fluorophenyl)butanedioic acid, might also possess low toxicity, making them suitable for various applications ranging from industrial to pharmaceutical without significant carcinogenic risks (R. Irwin, 2006).
Biotechnological Routes for Chemical Production
The use of lactic acid produced from biomass for generating various chemicals highlights a biotechnological approach to chemical synthesis. Similarly, compounds like 2-(2-Fluorophenyl)butanedioic acid might be derived from or used in biotechnological processes to produce value-added chemicals, indicating their potential in sustainable chemical synthesis (Chao Gao, Cuiqing Ma, & P. Xu, 2011).
Environmental Degradation of Fluorinated Compounds
The microbial degradation of polyfluoroalkyl chemicals suggests environmental pathways for breaking down fluorine-containing compounds. This research area could be relevant to understanding how compounds like 2-(2-Fluorophenyl)butanedioic acid interact with environmental systems and how they can be responsibly managed (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Toxicity and Safety of Fluorophores
The toxicity profile of fluorophores used in molecular imaging offers a framework for assessing the safety of similar fluorinated compounds. Understanding the cytotoxic and mutagenic properties of these compounds is crucial for their application in medical imaging and diagnostics, suggesting a potential area of interest for the safety assessment of 2-(2-Fluorophenyl)butanedioic acid (Raphael E. Alford et al., 2009).
Safety and Hazards
The safety information for 2-(2-Fluorophenyl)butanedioic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7H,5H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKJCNYCVCNXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)butanedioic acid | |
CAS RN |
1225531-03-2 | |
| Record name | 2-(2-fluorophenyl)butanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092117.png)
![(3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B3092137.png)





![2-[(1,1,2,3,3,3-Hexafluoropropoxy)methyl]oxirane](/img/structure/B3092170.png)



![2-Methyl-1-[(2-methylphenyl)methyl]piperazine](/img/structure/B3092199.png)

